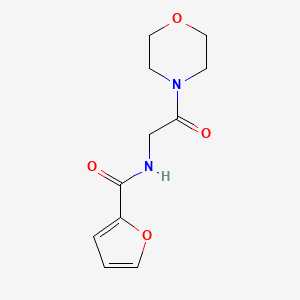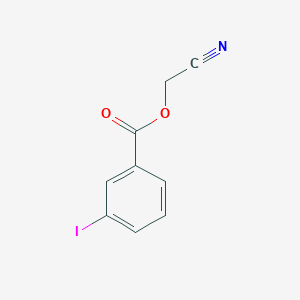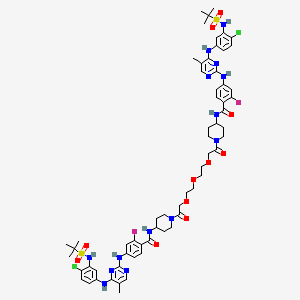
Gxh-II-052
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GXH-II-052 is a potent bivalent bromodomain and extraterminal domain (BET) inhibitor. It exhibits significant binding affinity to various BET proteins, including BRD4-1, BRD4-2, BRD4-T, BRDT-1, BRDT-2, and BRDT-T, with dissociation constants (Kd) ranging from 0.6 to 28 nM . This compound shows antiproliferative activity and decreases the expression of c-Myc, making it a valuable tool in scientific research .
Preparation Methods
The synthetic routes and reaction conditions for GXH-II-052 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of bivalent inhibitors targeting the bromodomain and extraterminal domain (BET) proteins . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
GXH-II-052 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions may alter the functional groups on the compound, affecting its binding affinity and biological activity.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit different biological activities
Scientific Research Applications
GXH-II-052 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between BET proteins and other molecules.
Biology: Investigated for its role in regulating gene expression and cellular proliferation.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antiproliferative activity and ability to decrease c-Myc expression
Industry: Utilized in the development of new drugs targeting BET proteins and related pathways
Mechanism of Action
GXH-II-052 exerts its effects by binding to the bromodomain and extraterminal domain (BET) proteins, including BRD4-1, BRD4-2, BRD4-T, BRDT-1, BRDT-2, and BRDT-T . This binding inhibits the interaction between BET proteins and acetylated histones, leading to decreased expression of target genes such as c-Myc. The molecular targets and pathways involved include the regulation of gene expression and cellular proliferation .
Comparison with Similar Compounds
GXH-II-052 is unique among BET inhibitors due to its bivalent nature, which confers increased potency and selectivity for BET proteins . Similar compounds include:
JQ1: A monovalent BET inhibitor with lower binding affinity compared to this compound.
I-BET762: Another monovalent BET inhibitor with distinct binding properties and biological activities.
OTX015: A clinical-stage BET inhibitor with potential therapeutic applications in cancer treatment
This compound stands out due to its higher binding affinity and increased potency, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C62H76Cl2F2N14O11S2 |
|---|---|
Molecular Weight |
1366.4 g/mol |
IUPAC Name |
4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-N-[1-[2-[2-[2-[2-[4-[[4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-2-fluorobenzoyl]amino]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]acetyl]piperidin-4-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C62H76Cl2F2N14O11S2/c1-37-33-67-59(75-55(37)69-43-11-15-47(63)51(31-43)77-92(85,86)61(3,4)5)73-41-9-13-45(49(65)29-41)57(83)71-39-17-21-79(22-18-39)53(81)35-90-27-25-89-26-28-91-36-54(82)80-23-19-40(20-24-80)72-58(84)46-14-10-42(30-50(46)66)74-60-68-34-38(2)56(76-60)70-44-12-16-48(64)52(32-44)78-93(87,88)62(6,7)8/h9-16,29-34,39-40,77-78H,17-28,35-36H2,1-8H3,(H,71,83)(H,72,84)(H2,67,69,73,75)(H2,68,70,74,76) |
InChI Key |
QKJZSKDMERAPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)NS(=O)(=O)C(C)(C)C)NC3=CC(=C(C=C3)C(=O)NC4CCN(CC4)C(=O)COCCOCCOCC(=O)N5CCC(CC5)NC(=O)C6=C(C=C(C=C6)NC7=NC=C(C(=N7)NC8=CC(=C(C=C8)Cl)NS(=O)(=O)C(C)(C)C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


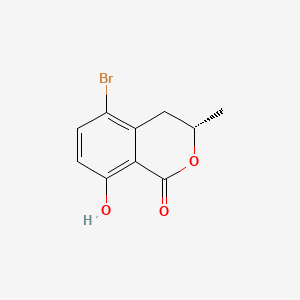
![1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate](/img/structure/B14904343.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)

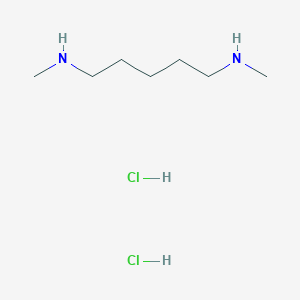
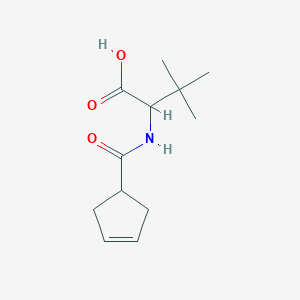
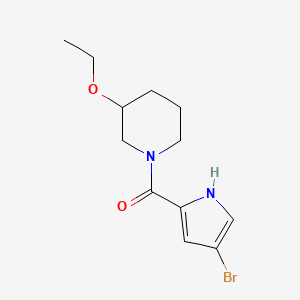
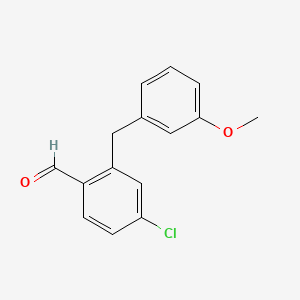

![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
